Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate
Overview
Description
Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique hexahydropyrrolo structure, which has implications in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate typically involves a multi-step process. One common method is the [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The process begins with the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, leading to the formation of an ester-stabilized azomethine ylide. This intermediate then reacts with maleimide to form the hexahydropyrrolo structure. Subsequent reduction of the nitro group and transamidation reactions yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Hexahydropyrrolo[3,4-B]pyrrole-fused quinolines: These compounds share a similar core structure but differ in their functional groups and overall molecular architecture.
Pyrrole derivatives: Compounds like 1H-pyrrolo[2,3-b]pyridine derivatives, which also exhibit biological activity and are used in medicinal chemistry.
Uniqueness
Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate is unique due to its specific hexahydropyrrolo structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11/h7-8,10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULDDMOQJXWUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598081 | |
Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132414-79-0 | |
Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132414-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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